
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Overview
Description
2-(Piperazin-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that contains both piperazine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions would be optimized for yield and purity, and the process would be scaled up to meet industrial demands. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the 4,5-dihydrothiazole moiety exhibit significant anticancer properties. For instance, a novel class of thiazolinylphenyl-piperazines was synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A) and their cytotoxic effects on human prostate and breast cancer cell lines. The results demonstrated that these compounds not only inhibited tumor growth but also showed selectivity towards non-transformed cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The thiazole ring, which is integral to the structure of 2-(Piperazin-1-yl)-4,5-dihydrothiazole, has been associated with various antimicrobial activities. In a study evaluating thiazole derivatives against multi-drug resistant strains such as MRSA, certain compounds exhibited potent activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin . This suggests a potential application in treating infections caused by resistant bacterial strains.
Interaction with Serotonin Receptors
The interaction of this compound derivatives with serotonin receptors has been a focal point in understanding their pharmacological effects. The modifications in the dihydrothiazole structure have been shown to enhance receptor affinity and selectivity, which is crucial for developing effective therapeutic agents targeting psychiatric disorders and certain types of cancer .
Cytotoxic Mechanisms
The cytotoxicity observed in cancer cell lines can be attributed to the compounds' ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The thiazole nucleus has been linked to multiple biochemical pathways, including those regulating oncogenic processes .
Synthetic Approaches
The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole precursors under controlled conditions. Recent methodologies have improved yields and purity through optimized reaction conditions .
Compound | Synthesis Method | Yield (%) | Characterization Techniques |
---|---|---|---|
2a | Reaction with 2-aminoethane-1-thiol | 75 | NMR, MS |
2b | Acetylation of 2a | 80 | NMR, MS |
Case Study: Anticancer Efficacy
A study conducted on various thiazolinylphenyl-piperazine derivatives revealed that compound 2b demonstrated a Ki value of 412 nM at the 5-HT1A receptor while also exhibiting significant cytotoxicity against androgen-independent prostate cancer cells. This highlights the dual therapeutic potential of these compounds in both neuropharmacology and oncology .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed that specific compounds from this class had MIC values ranging from 0.7 to 2.8 μg/mL against resistant bacterial strains, outperforming established antibiotics . This positions them as valuable candidates for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4,5-dihydrothiazole involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole: Contains a naphtho-thiazole ring system.
Uniqueness
2-(Piperazin-1-yl)-4,5-dihydrothiazole is unique due to its specific combination of piperazine and thiazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers potential advantages in drug design and development.
Biological Activity
2-(Piperazin-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring fused with a piperazine moiety, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological effects.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The compound may exert its effects through:
- Inhibition of Enzymes : Targeting specific enzymes such as cyclooxygenase (COX) and kinases.
- Modulation of Receptors : Acting as ligands for serotonin receptors (5-HT), influencing neurotransmitter dynamics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value indicative of potent activity (IC50 < 10 µM) against these cell lines .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | <10 | Induction of apoptosis via caspase activation |
HepG2 | <10 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Tests against a range of bacterial strains showed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Neuropharmacological Effects
Research indicates that compounds containing piperazine moieties often exhibit neuropharmacological effects:
- Serotonin Reuptake Inhibition : Similar compounds have shown potential as antidepressants by inhibiting serotonin reuptake. Studies suggest that this compound may act similarly, enhancing serotonin levels in synaptic clefts .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity against multiple tumor types .
- Neuropharmacological Assessment : In vivo studies assessed the antidepressant potential of piperazine derivatives. The results indicated that compounds with similar structures to this compound effectively reduced immobility in forced swim tests, indicating potential antidepressant effects .
Properties
IUPAC Name |
2-piperazin-1-yl-4,5-dihydro-1,3-thiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVMVQDNTVDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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